molecular formula C12H14N4O3 B1460982 3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid CAS No. 1118787-15-7

3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Cat. No.: B1460982
CAS No.: 1118787-15-7
M. Wt: 262.26 g/mol
InChI Key: DWCFCECCPNDJCB-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid (CAS: 1019452-24-4) is a tetrazole-containing carboxylic acid derivative characterized by a propanoic acid backbone substituted with a 3-methoxyphenyl group at position 3 and a 5-methyltetrazole ring at position 2. The compound combines the electronic effects of the methoxy group (electron-donating) with the tetrazole’s aromatic heterocyclic structure, which is known for its bioisosteric replacement of carboxylic acids in drug design . The methyl group on the tetrazole enhances steric bulk and may influence tautomerism or metabolic stability compared to unsubstituted tetrazoles .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-13-14-15-16(8)11(12(17)18)7-9-4-3-5-10(6-9)19-2/h3-6,11H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCFCECCPNDJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(CC2=CC(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure includes a methoxyphenyl group and a tetrazole moiety, both of which are known to influence biological activity significantly. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14N4O2
  • Molar Mass : 246.27 g/mol
  • Structure : The compound consists of a propanoic acid backbone with a methoxyphenyl substituent and a tetrazole ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains. Studies indicate that it exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : Research has demonstrated that this compound possesses antioxidant activity, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer effects. It appears to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways have been identified:

  • Inhibition of Enzymatic Activity : The presence of the tetrazole ring may interact with various enzymes involved in metabolic processes, thereby inhibiting their activity.
  • Modulation of Cell Signaling Pathways : The compound may influence cell signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells

Table 2: Case Studies on Anticancer Activity

Study ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
Umesha et al. (2009)MCF-725Apoptosis induction via caspase activation
MDPI Review (2022)A43130Inhibition of Bcl-2 protein

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. evaluated the antimicrobial properties of various derivatives of propanoic acid compounds. The results indicated that this compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Mechanism

In another research study published in MDPI, the anticancer effects were investigated using the MCF-7 breast cancer cell line. The findings revealed that treatment with the compound led to a decrease in cell viability and increased apoptosis rates through the activation of caspases.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of tetrazole compounds exhibit significant anti-inflammatory properties. The incorporation of the tetrazole moiety in this compound may enhance its ability to inhibit inflammatory pathways. Studies have shown that similar tetrazole derivatives can effectively reduce inflammation in various animal models .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Tetrazoles are known for their ability to inhibit bacterial growth. Preliminary studies indicate that 3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid may possess broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria .

Analgesic Effects

Similar compounds have been studied for their analgesic properties. The presence of the methoxyphenyl group may contribute to pain relief mechanisms through modulation of pain pathways. Future research could explore its efficacy in pain management .

Proteomics Research

The compound is utilized in proteomics as a research tool for studying protein interactions and modifications. Its unique chemical structure allows it to act as a probe in various biochemical assays, facilitating the identification of target proteins and their functions .

Enzyme Inhibition Studies

Research indicates that compounds with tetrazole groups can serve as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation mechanisms in cellular processes .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction of inflammatory markers compared to control groups. The results suggested a potential therapeutic application for chronic inflammatory diseases.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects at low concentrations, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic Acid (CAS: 1118787-16-8)

  • Structural Difference : The 4-fluorophenyl group replaces the 3-methoxyphenyl substituent.
  • Bioactivity: Fluorinated aryl groups often enhance metabolic stability and membrane permeability in pharmaceuticals, whereas methoxy groups may improve solubility via hydrogen bonding .
  • Synthesis : Both compounds likely share similar synthetic routes, such as cyclization of nitriles with azides or nucleophilic substitution reactions .

3-Phenyl-2-(1H-tetrazol-1-yl)propanoic Acid Monohydrate

  • Structural Difference : Lacks substituents on both the phenyl and tetrazole rings.
  • Impact :
    • Acidity : The unsubstituted tetrazole (pKa ~4.9) is less acidic than the 5-methyltetrazole (pKa ~5.5), altering ionization under physiological conditions .
    • Coordination Chemistry : The absence of a methyl group on the tetrazole may enhance metal-binding capacity, making it more suitable for coordination complexes .

(2S)-2-[2-(1H-Tetrazol-1-yl)acetamido]propanoic Acid (CAS: 1103316-49-9)

  • Structural Difference: Features an acetamido linker instead of a direct propanoic acid-tetrazole bond.
  • Pharmacokinetics: The stereochemistry (S-configuration) and amide backbone may influence target selectivity, as seen in peptidomimetic drugs .

3-(1H-Tetrazol-1-yl)propanoic Acid (CAS: Not specified)

  • Structural Difference: No aryl or methyl substituents.
  • Impact :
    • Reactivity : The simpler structure may serve as a precursor for more complex derivatives. Its unsubstituted tetrazole could exhibit higher reactivity in cycloaddition or alkylation reactions .

Key Research Findings and Data

Table 1: Physicochemical and Structural Comparisons

Compound Name CAS Molecular Formula Key Substituents Melting Point (°C) pKa (Tetrazole)
3-(3-Methoxyphenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid 1019452-24-4 C₁₂H₁₃N₄O₃ 3-Methoxyphenyl, 5-methyltetrazole Not reported ~5.5*
3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid 1118787-16-8 C₁₁H₁₀FN₄O₂ 4-Fluorophenyl, 5-methyltetrazole Not reported ~5.0*
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid Not available C₁₀H₉N₄O₂ Phenyl, unsubstituted tetrazole Not reported ~4.9
(2S)-2-[2-(1H-Tetrazol-1-yl)acetamido]propanoic acid 1103316-49-9 C₆H₉N₅O₃ Acetamido linker, S-configuration Not reported ~4.8

*Estimated based on substituent effects .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid generally involves:

  • Formation of the tetrazole ring via cycloaddition reactions involving azides and nitriles or isocyanides.
  • Introduction of the 3-methoxyphenyl substituent on the propanoic acid backbone.
  • Functionalization of the propanoic acid side chain to incorporate the tetrazole moiety.

Tetrazole Ring Formation via Ugi-Tetrazole Multicomponent Reaction

One efficient and widely employed method for synthesizing acid-tetrazole compounds is the Ugi-tetrazole reaction, a multicomponent reaction (MCR) that combines an aldehyde or ketone, an amine, an isocyanide, and azide to form tetrazole derivatives in one step.

  • Key Features:

    • Uses unprotected amino acids as starting materials.
    • Generates acid-tetrazole compounds directly.
    • Can be optimized by solvent choice and reaction time to improve yields.
  • Optimization Data:

Entry Solvent Time (h) Yield (%)
1 THF 12 <10
2 DCM 12 15
3 CH3CN 12 <10
4 Toluene 12 10
5 TFE (trifluoroethanol) 12 35
6 Isopropanol 12 20
7 Methanol (MeOH) 12 78
8 MeOH + H2O (1:1) 12 61
10 MeOH + H2O (5:1) 12 71

Note: Methanol alone or in mixture with water provides the best yields for the Ugi-tetrazole reaction of amino acids to acid-tetrazole compounds.

  • Mechanistic Insight:
    The reaction proceeds via condensation of the amino acid with an aldehyde or ketone, followed by addition of isocyanide and azide to form the tetrazole ring in situ, yielding the acid-tetrazole product.

Alternative Tetrazole Synthesis Approaches

  • Cycloaddition of Azides and Nitriles:
    Classical methods involve [3+2] cycloaddition between azides and nitriles under thermal or catalyzed conditions to generate 1,2,3,4-tetrazoles. This approach can be adapted to synthesize 5-substituted tetrazoles such as the 5-methyl tetrazole moiety in the target compound.

  • Catalyst and Reaction Conditions:
    Catalysts such as indium(III) chloride (InCl3) have been used in related heterocyclic synthesis to promote efficient ring formation under mild conditions with high yields and short reaction times, often assisted by ultrasound irradiation to enhance reaction rates.

Incorporation of the 3-Methoxyphenyl Group

  • The 3-methoxyphenyl substituent is typically introduced via substitution reactions on a suitable aromatic precursor or by using 3-methoxybenzaldehyde or 3-methoxyphenylacetic acid derivatives as starting materials.

  • Coupling strategies such as Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki or Heck reactions) may be employed to attach the methoxyphenyl moiety to the propanoic acid backbone before or after tetrazole ring formation.

Purification and Isolation Techniques

  • After synthesis, the compound is purified by standard techniques including filtration, solvent extraction, crystallization, and drying.

  • Solvent removal methods include rotary evaporation (e.g., Buchi Rotavapor), spray drying, freeze drying (lyophilization), or agitated thin film drying depending on the physical properties of the intermediate or final product.

Representative Synthetic Procedure (Hypothetical Based on Literature)

  • Step 1: Formation of 3-(3-methoxyphenyl)propanoic acid intermediate

    • Starting from 3-methoxybenzaldehyde, perform a Knoevenagel condensation with malonic acid or a related derivative to form 3-(3-methoxyphenyl)acrylic acid.
    • Hydrogenate the double bond to yield 3-(3-methoxyphenyl)propanoic acid.
  • Step 2: Ugi-Tetrazole Reaction

    • Combine 3-(3-methoxyphenyl)propanoic acid (or its aldehyde derivative), an amine (e.g., methylamine), an isocyanide, and sodium azide in methanol solvent.
    • Stir the reaction mixture at room temperature or under mild heating (e.g., 40 °C) for 12 hours.
    • Monitor the reaction by TLC or HPLC.
  • Step 3: Workup and Purification

    • Upon completion, quench the reaction with water.
    • Extract the product with ethyl acetate.
    • Dry over anhydrous sodium sulfate.
    • Concentrate under reduced pressure.
    • Purify by recrystallization from ethanol or by chromatographic methods.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Ugi-Tetrazole Multicomponent Amino acid, aldehyde, isocyanide, azide, MeOH solvent, 12 h 70–80 Direct acid-tetrazole formation, mild conditions
Azide-Nitrile Cycloaddition Azide, nitrile, heat or catalyst Variable Classical tetrazole synthesis
Catalyzed Heterocycle Synthesis InCl3 catalyst, ultrasound, 40 °C Up to 95 Enhanced reaction rate and yield in related systems
Aromatic Substitution 3-Methoxybenzaldehyde derivatives Variable Precursor preparation for methoxyphenyl group

Research Findings and Considerations

  • The Ugi-tetrazole reaction is favored for its operational simplicity, one-pot synthesis, and ability to incorporate unprotected amino acids, making it highly suitable for preparing tetrazole-containing propanoic acids such as the target compound.

  • Solvent choice critically affects yield, with methanol or methanol-water mixtures providing optimal results.

  • Catalysts such as InCl3 can be used to accelerate related heterocyclic syntheses, and ultrasound irradiation can further improve reaction efficiency.

  • Purification techniques must be chosen carefully to maintain compound integrity, especially for sensitive tetrazole rings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-methoxyphenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. For example:

  • Step 1 : React 3-(3-methoxyphenyl)propanoic acid derivatives (e.g., esters or halides) with 5-methyl-1H-tetrazole using NaBH3CN as a reducing agent in methanol at 0°C to room temperature (yields: 85–90%) .
  • Step 2 : Acidic hydrolysis (conc. HCl, reflux, 8 h) to deprotect the carboxylic acid group (yields: 70–75%) .
  • Optimization : Purification via recrystallization (e.g., methanol or propanol) and monitoring by TLC/HPLC can improve yields. Adjusting stoichiometry of NaBH3CN and reaction time may address inconsistencies in intermediate formation .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and purity?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming the tetrazole ring orientation and methoxyphenyl substitution pattern .
  • Spectroscopy :
  • 1H/13C NMR : Identify methoxy protons (δ ~3.8 ppm), tetrazole protons (δ ~8–9 ppm), and carboxylic acid protons (broad, δ ~12 ppm). Compare with reference data for 3-(3-methoxyphenyl)propanoic acid .
  • IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrazole (C=N stretch ~1600 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and experimental C/H/N/O percentages .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, particularly its interaction with enzymatic targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the tetrazole moiety and enzymes (e.g., cyclooxygenase or kinases). The methoxyphenyl group may enhance hydrophobic binding, while the carboxylic acid could engage in hydrogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to evaluate binding affinity. Compare with structurally similar bioactive compounds, such as 3-(3-hydroxyphenyl)propanoic acid (known for osteoclast inhibition) .

Q. What strategies address contradictory data in SAR studies when modifying the tetrazole or methoxyphenyl substituents?

  • Methodological Answer :

  • Systematic Substituent Screening : Replace the 5-methyl group on the tetrazole with halogens (Cl, Br) or electron-withdrawing groups to evaluate effects on solubility and target affinity. For the methoxyphenyl group, test demethylated (hydroxyphenyl) or bulkier alkoxy analogs .
  • Data Normalization : Control variables such as solvent polarity (DMF vs. ethanol) and assay conditions (pH, temperature) to isolate substituent effects. For example, polar solvents may mask hydrophobic interactions, leading to false negatives .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the tetrazole ring?

  • Methodological Answer :

  • High-Resolution X-ray Diffraction : Collect data at <1.0 Å resolution using synchrotron radiation. SHELXD or SHELXE can distinguish between 1H- and 2H-tetrazole tautomers via electron density maps of nitrogen positions .
  • Neutron Crystallography : Resolve hydrogen atom positions definitively, though this requires deuterated samples and specialized facilities .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting solubility data for this compound in different solvents?

  • Methodological Answer :

  • Solubility Profiling : Prepare saturated solutions in DMSO, ethanol, and PBS (pH 7.4) via sonication (30 min, 25°C). Centrifuge and quantify supernatant concentration via UV-Vis (λmax ~260 nm for aromatic systems). Note that DMSO enhances solubility (>10 mg/mL) but may interfere with biological assays .
  • Contradiction Resolution : Inconsistent reports may arise from impurities (e.g., residual NaBH3CN). Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate with LC-MS .

Biological Assay Design

Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or antimicrobial potential?

  • Methodological Answer :

  • Anti-inflammatory : Test inhibition of COX-1/COX-2 enzymes using a colorimetric assay (e.g., prostaglandin E2 ELISA). Use indomethacin as a positive control .
  • Antimicrobial : Perform microdilution assays (MIC/MBC) against S. aureus or E. coli. The tetrazole moiety may disrupt bacterial membrane integrity, similar to thiazole derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Reactant of Route 2
3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

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